2-glyceryl-Prostaglandin H2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

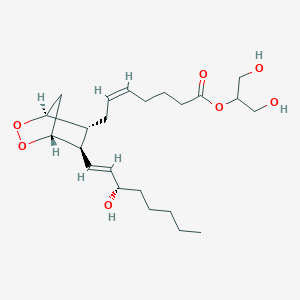

Prostaglandin H2 2-glyceryl ester is a 2-monoglyceride obtained by formal condensation of the carboxy group of prostaglandin H2 with the 2-hydroxy group of glycerol. It has a role as a human metabolite. It is a 2-monoglyceride, an olefinic compound, an organic peroxide, a prostaglandins H, a secondary alcohol and a bridged compound. It derives from a prostaglandin H2.

Applications De Recherche Scientifique

Inflammation and Immune Response

Research has demonstrated that 2-Glyceryl-Prostaglandin H2 acts as an endogenous agonist involved in inflammatory processes. It mobilizes intracellular calcium and activates signaling pathways through the P2Y6 receptor, which is expressed in various immune cells such as macrophages. This receptor activation leads to downstream effects including:

- Calcium Mobilization : Stimulation of the P2Y6 receptor results in significant increases in intracellular calcium levels, influencing various cellular functions such as cytokine release and cell migration .

- Cytokine Production : The compound has been shown to enhance the production of pro-inflammatory cytokines, thus contributing to the inflammatory response during infections or tissue injury .

Potential Therapeutic Uses

The unique signaling properties of this compound suggest potential therapeutic applications:

- Anti-inflammatory Agents : Given its role in modulating inflammation, there is potential for developing drugs that target the P2Y6 receptor to treat inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

- Cancer Therapy : Some studies indicate that manipulating the signaling pathways activated by this compound could have implications for cancer treatment, particularly in modulating tumor microenvironments .

Cosmetic Formulations

The applications of this compound extend into cosmetic science due to its bioactive properties:

- Skin Care Products : Its anti-inflammatory properties make it an attractive ingredient for formulations aimed at reducing skin irritation and promoting healing. Research has indicated that incorporating this compound into topical formulations can enhance skin hydration and improve barrier function .

- Wound Healing : Preliminary studies suggest that products containing this compound may accelerate wound healing processes by promoting cellular migration and proliferation at injury sites .

Case Study 1: Inflammatory Response Modulation

A study explored the effects of this compound on RAW264.7 macrophage cells. The results indicated that treatment with this compound significantly increased intracellular calcium levels and enhanced the expression of COX-2, demonstrating its role in amplifying inflammatory responses .

Case Study 2: Cosmetic Application Efficacy

In a clinical trial assessing a new skincare formulation containing this compound, participants reported reduced redness and improved skin texture after four weeks of use. The formulation was well-tolerated with no significant adverse effects noted, highlighting its potential for safe use in cosmetic applications .

Summary Table of Applications

| Application Area | Mechanism/Effect | Potential Benefits |

|---|---|---|

| Inflammation | Activates P2Y6 receptor; mobilizes calcium | Reduces inflammation; enhances healing |

| Therapeutics | Modulates immune response; potential anti-cancer effects | Treats inflammatory diseases; cancer therapy |

| Cosmetic Formulations | Improves skin hydration; reduces irritation | Enhances skin health; promotes healing |

Propriétés

Formule moléculaire |

C23H38O7 |

|---|---|

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

1,3-dihydroxypropan-2-yl (Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoate |

InChI |

InChI=1S/C23H38O7/c1-2-3-6-9-17(26)12-13-20-19(21-14-22(20)30-29-21)10-7-4-5-8-11-23(27)28-18(15-24)16-25/h4,7,12-13,17-22,24-26H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,21-,22+/m0/s1 |

Clé InChI |

XWDRGTGPJCBPGC-PKBBWAGBSA-N |

SMILES isomérique |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(CO)CO)OO2)O |

SMILES canonique |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)OC(CO)CO)OO2)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.